molecular formula C10H8BrNO2 B052611 N-Acetyl-5-Bromo-3-Hydroxyindole CAS No. 114165-30-9

N-Acetyl-5-Bromo-3-Hydroxyindole

Cat. No.: B052611
CAS No.: 114165-30-9
M. Wt: 254.08 g/mol
InChI Key: WOLVOYIZHIXSSE-UHFFFAOYSA-N
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Description

N-Acetyl-5-Bromo-3-Hydroxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

N-Acetyl-5-Bromo-3-Hydroxyindole has several scientific research applications:

Safety and Hazards

This compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water and consult a doctor .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole typically involves the bromination of 3-hydroxyindole followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for acetylation .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic processes and green chemistry approaches to enhance yield and reduce environmental impact. These methods may involve the use of palladium-catalyzed carbon-hydrogen activation and biocatalytic approaches .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-Bromo-3-Hydroxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and de-brominated indoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-5-Bromo-3-Hydroxyindole is unique due to the presence of both bromine and hydroxy groups, which enhance its reactivity and biological activity. The acetyl group further modifies its chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(5-bromo-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVOYIZHIXSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150659
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114165-30-9
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-acetyl-5-bromo-3-acetoxyindole (1.0 g, 3.38 mmol) and sodium sulfite (1.0 g, 7.94 mmol) were mixed in 20 ml water. After heated for 3 hours at 80° C., the reaction mixture was cooled down to room temperature, and then extracted with ethyl acetate (50 ml×2). The combined organic phases were dried and evaporated to obtain a solid as white needles (1-acetyl-5-bromo-3-hydroxyindole) (0.7 g, yield: 82%; mp: 180-182° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

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